molecular formula C12H12F3NO4 B1289641 2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid

Cat. No.: B1289641
M. Wt: 291.22 g/mol
InChI Key: BJVBZOIXZFLGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is a useful research compound. Its molecular formula is C12H12F3NO4 and its molecular weight is 291.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

4,4,4-trifluoro-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)6-9(10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)

InChI Key

BJVBZOIXZFLGGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(F)(F)F)C(=O)O

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4,4,4-trifluorobutyric acid (543 mg, 3.45 mmol) in aq. 1N NaOH (13 mL, 13.0 mmol), a solution of benzyl chloroformate (0.600 mL, 4.26 mmol) in dioxane (5 mL) was added. The mixture was stirred at room temperature for 18 h. It was then washed with EtOAc. The aqueous solution was acidified to pH 1-2 with 6N HCl. The product was extracted with EtOAc. The EtOAc phase was dried over Na2SO4, concentrated in vacuo to give 2-(benzyloxycarbonylamino)-4,4,4-trifluorobutanoic acid (202 mg).
Quantity
543 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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